Cas no 1804891-39-1 (Methyl 2-chloromethyl-5-cyano-4-methylbenzoate)

Methyl 2-chloromethyl-5-cyano-4-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloromethyl-5-cyano-4-methylbenzoate

-

- インチ: 1S/C11H10ClNO2/c1-7-3-8(5-12)10(11(14)15-2)4-9(7)6-13/h3-4H,5H2,1-2H3

- InChIKey: XRNAEQGOUJOEBZ-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C)C(C#N)=CC=1C(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 284

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 50.1

Methyl 2-chloromethyl-5-cyano-4-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010602-1g |

Methyl 2-chloromethyl-5-cyano-4-methylbenzoate |

1804891-39-1 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| Alichem | A015010602-500mg |

Methyl 2-chloromethyl-5-cyano-4-methylbenzoate |

1804891-39-1 | 97% | 500mg |

782.40 USD | 2021-06-21 | |

| Alichem | A015010602-250mg |

Methyl 2-chloromethyl-5-cyano-4-methylbenzoate |

1804891-39-1 | 97% | 250mg |

475.20 USD | 2021-06-21 |

Methyl 2-chloromethyl-5-cyano-4-methylbenzoate 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

Methyl 2-chloromethyl-5-cyano-4-methylbenzoateに関する追加情報

Methyl 2-chloromethyl-5-cyano-4-methylbenzoate: A Comprehensive Overview

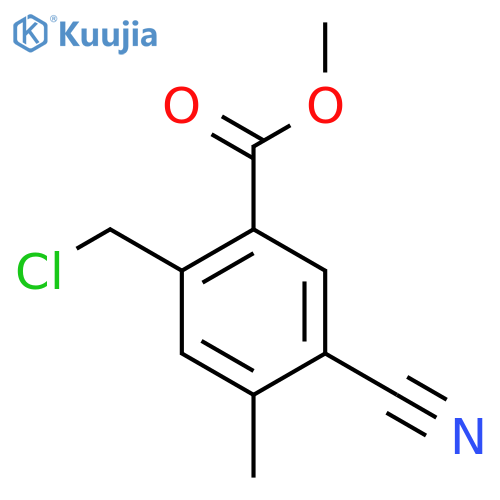

Methyl 2-chloromethyl-5-cyano-4-methylbenzoate (CAS No. 1804891-39-1) is a versatile organic compound with a unique structure that makes it highly valuable in various chemical and pharmaceutical applications. This compound belongs to the class of benzoic acid esters, characterized by its benzoate moiety substituted with specific functional groups. The presence of a chloromethyl group, a cyano group, and a methyl group on the benzene ring imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.

The molecular structure of Methyl 2-chloromethyl-5-cyano-4-methylbenzoate is defined by its benzene ring with three substituents: a methyl ester group at position 1, a chloromethyl group at position 2, a cyano group at position 5, and another methyl group at position 4. This substitution pattern not only influences the compound's physical properties but also plays a crucial role in its reactivity and biological activity. Recent studies have highlighted its potential as an intermediate in the synthesis of advanced materials and bioactive molecules.

One of the most significant applications of Methyl 2-chloromethyl-5-cyano-4-methylbenzoate lies in its use as an intermediate in organic synthesis. Its ability to undergo various nucleophilic substitutions and additions makes it an ideal building block for constructing complex molecules. For instance, researchers have utilized this compound to synthesize bioactive compounds with potential anti-inflammatory and anticancer properties. The cyano group and chloromethyl group serve as reactive sites, enabling the formation of diverse derivatives.

Recent advancements in green chemistry have also brought attention to the synthesis and application of Methyl 2-chloromethyl-5-cyano-4-methylbenzoate. Scientists are exploring eco-friendly methods to produce this compound, reducing the environmental impact associated with traditional synthetic routes. For example, catalytic processes using transition metal catalysts have been developed to enhance yield and selectivity while minimizing waste.

In terms of physical properties, Methyl 2-chloromethyl-5-cyano-4-methylbenzoate exhibits a melting point of approximately 60°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various chemical reactions. The compound's stability under normal storage conditions further adds to its practicality in laboratory settings.

The biological activity of Methyl 2-chloromethyl-5-cyano-4-methylbenzoate has been a focal point of recent research. Studies indicate that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to inhibit specific enzymes involved in inflammatory pathways makes it a promising candidate for anti-inflammatory drug development.

Another emerging application of this compound is in the field of materials science. Researchers are investigating its use as a precursor for synthesizing advanced polymers and nanoparticles. The cyano group provides sites for polymerization, while the chloromethyl group can be functionalized to introduce additional functionalities into the resulting materials.

In conclusion, Methyl 2-chlorom methyl -5-cyano -4-m ethyl benzoate (CAS No. 1804891 -39 -1) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, reactivity, and physical properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and efficient synthetic methods, this compound is poised to play an even more prominent role in advancing modern chemistry.

1804891-39-1 (Methyl 2-chloromethyl-5-cyano-4-methylbenzoate) 関連製品

- 2694058-37-0(rac-tert-butyl (3aR,6aS)-3-methyl-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate)

- 2172141-13-6(1,8-dioxa-5-azaspiro5.5undecane)

- 105602-27-5(N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide)

- 77253-23-7(2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid)

- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)

- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)

- 2228567-46-0((2,5-difluorophenyl)methyl sulfamate)

- 1361857-44-4(2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine)

- 1632-83-3(1-Methylbenzimidazole)

- 1227564-44-4((6-Amino-3-bromopyridin-2-yl)methanol)